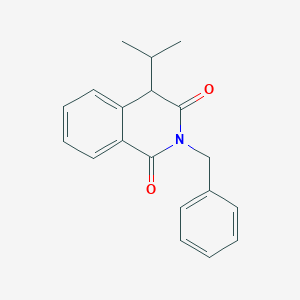
Phenyl(2,4,6-trimethylphenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido fenil(2,4,6-trimetilfenil)fosfínico es un compuesto organofosforado caracterizado por la presencia de un grupo fenilo y un grupo 2,4,6-trimetilfenilo unidos a una porción de ácido fosfínico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido fenil(2,4,6-trimetilfenil)fosfínico típicamente implica la reacción de dicloruro de fenilfosfónico con 2,4,6-trimetilbenzaldehído en condiciones alcalinas. La reacción procede a través de una reacción de condensación de sustitución, seguida de oxidación utilizando un oxidante en presencia de un catalizador . El proceso se puede resumir de la siguiente manera:
Reacción de condensación de sustitución: El dicloruro de fenilfosfónico reacciona con el etanol para formar un intermedio.
Reacción de condensación: El intermedio reacciona con 2,4,6-trimetilbenzaldehído en condiciones alcalinas.
Oxidación: El producto final se obtiene oxidando el intermedio utilizando un oxidante y un catalizador.
Métodos de producción industrial
La producción industrial del ácido fenil(2,4,6-trimetilfenil)fosfínico sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Los métodos industriales también pueden incorporar pasos de purificación adicionales para eliminar impurezas y subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido fenil(2,4,6-trimetilfenil)fosfínico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos de fosfina.
Reducción: Las reacciones de reducción pueden convertir la porción de ácido fosfínico en fosfina.
Sustitución: Los grupos fenilo y 2,4,6-trimetilfenilo pueden sufrir reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio para reducir la porción de ácido fosfínico.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o compuestos organometálicos.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen óxidos de fosfina, derivados de fosfina reducidos y compuestos fenilo o 2,4,6-trimetilfenilo sustituidos.
Aplicaciones Científicas De Investigación
El ácido fenil(2,4,6-trimetilfenil)fosfínico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.
Biología: Se investiga su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora su potencial aplicación terapéutica, incluyendo como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales, recubrimientos y polímeros
Mecanismo De Acción
El mecanismo de acción del ácido fenil(2,4,6-trimetilfenil)fosfínico implica su interacción con dianas moleculares y vías. El compuesto puede actuar como ligando, uniéndose a iones metálicos y formando complejos de coordinación. Estos complejos pueden influir en varias vías bioquímicas y exhibir actividad catalítica en reacciones químicas .
Comparación Con Compuestos Similares
Compuestos similares
Fenil(2,4,6-trimetilbenzoil)fosfinato de etilo: Similar en estructura pero contiene un grupo éster de etilo en lugar de una porción de ácido fosfínico.
Éster etílico del ácido fenil(2,4,6-trimetilbenzoil)fosfínico: Otro compuesto relacionado con un grupo éster de etilo.
Singularidad
El ácido fenil(2,4,6-trimetilfenil)fosfínico es único debido a su combinación específica de grupos fenilo y 2,4,6-trimetilfenilo unidos a una porción de ácido fosfínico. Esta estructura imparte propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
142087-69-2 |
|---|---|
Fórmula molecular |
C15H17O2P |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
phenyl-(2,4,6-trimethylphenyl)phosphinic acid |
InChI |
InChI=1S/C15H17O2P/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,16,17) |
Clave InChI |
JQDWJUPAOJYKCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(=O)(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)





![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)


![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)

